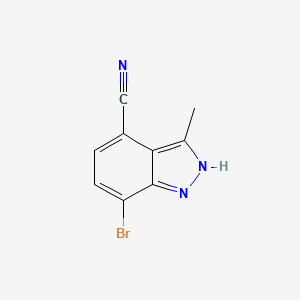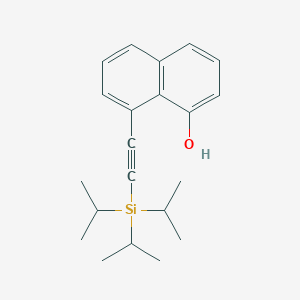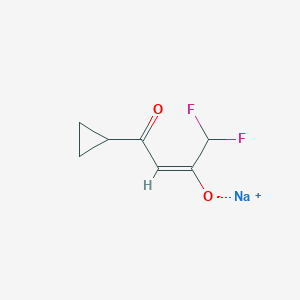
Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate is a chemical compound with a unique structure that includes a cyclopropyl group, two fluorine atoms, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate typically involves the reaction of cyclopropyl-containing precursors with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The industrial production process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate include other fluorinated cyclopropyl ketones and enolates. These compounds share structural similarities but may differ in their chemical reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of a cyclopropyl group, fluorine atoms, and a ketone group. This unique structure imparts distinctive chemical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H7F2NaO2 |
|---|---|
Molecular Weight |
184.12 g/mol |
IUPAC Name |
sodium;(E)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C7H8F2O2.Na/c8-7(9)6(11)3-5(10)4-1-2-4;/h3-4,7,11H,1-2H2;/q;+1/p-1/b6-3+; |
InChI Key |
CVSREBOTNGXWNX-ZIKNSQGESA-M |
Isomeric SMILES |
C1CC1C(=O)/C=C(\C(F)F)/[O-].[Na+] |
Canonical SMILES |
C1CC1C(=O)C=C(C(F)F)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


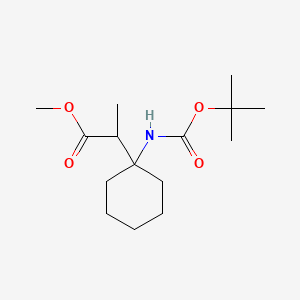
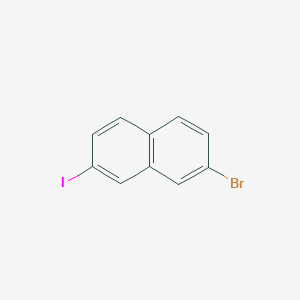

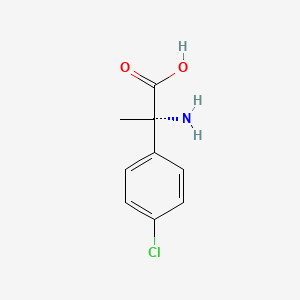
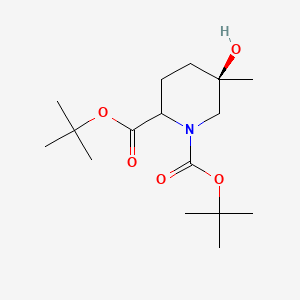
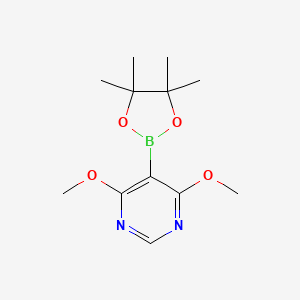
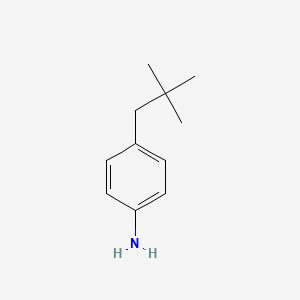
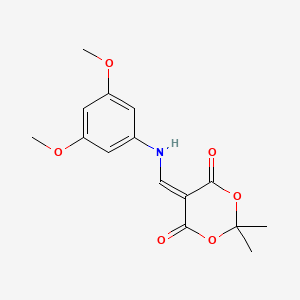
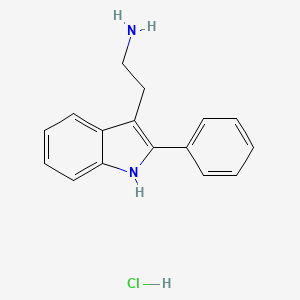
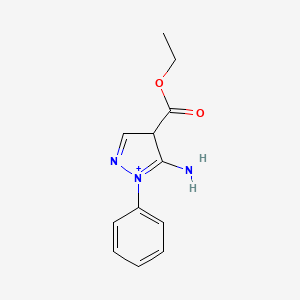
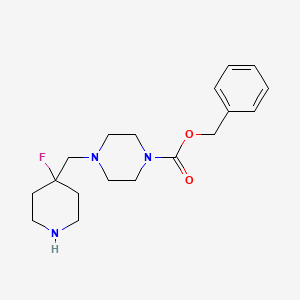
![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)
